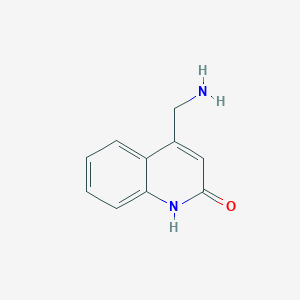

4-Aminomethyl-2(1H)-quinolinone

Descripción general

Descripción

4-Aminomethyl-2(1H)-quinolinone is a heterocyclic compound that features a quinolinone core structure with an aminomethyl group at the 4-position. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Aminomethyl-2(1H)-quinolinone can be achieved through several synthetic routes. One common method involves the cyclization of an appropriate precursor, such as an aminobenzylamine derivative, under acidic or basic conditions. The reaction typically involves heating the precursor in the presence of a cyclizing agent, such as polyphosphoric acid or a strong base like sodium hydroxide.

Another method involves the reduction of a nitroquinoline derivative to the corresponding amino compound, followed by the introduction of the aminomethyl group through a Mannich reaction. This reaction involves the use of formaldehyde and a secondary amine, such as dimethylamine, under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These processes typically utilize the same synthetic routes as laboratory-scale synthesis but are optimized for higher yields and purity. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of the compound on an industrial scale.

Análisis De Reacciones Químicas

Types of Reactions

4-Aminomethyl-2(1H)-quinolinone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinolinone derivatives with different oxidation states.

Reduction: Reduction reactions can convert the quinolinone core to dihydroquinolinone derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted quinolinone derivatives, which can be further functionalized to create a wide range of biologically active compounds.

Aplicaciones Científicas De Investigación

Chemical Synthesis

4-Aminomethyl-2(1H)-quinolinone serves as a versatile building block for synthesizing more complex heterocyclic compounds. Its structure allows for various modifications, leading to the development of new derivatives with enhanced properties. For instance, it can be utilized in the synthesis of quinoline derivatives that exhibit significant biological activities, such as antimicrobial and anticancer effects .

The compound has been investigated for its potential as an enzyme inhibitor and a receptor ligand . Its biological activity is attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, which may lead to inhibition or activation of these targets .

Case Study: Anticancer Activity

A study evaluated the anticancer properties of novel 4-(aminomethyl)quinolin-2(1H)-one derivatives against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The MTT assay revealed that certain derivatives exhibited significant cytotoxicity, indicating their potential as anticancer agents .

Medicinal Applications

Research has highlighted the potential therapeutic properties of this compound in treating various diseases:

- Antimicrobial Activity : The compound has shown promising results against bacterial strains, making it a candidate for developing new antibiotics .

- Anti-inflammatory Effects : Studies have demonstrated that derivatives of this compound can inhibit lipoxygenase (LOX), an enzyme involved in inflammatory processes .

- Antimalarial Properties : Some derivatives have been reported to exhibit potent antimalarial activity, particularly against drug-resistant strains of Plasmodium falciparum .

Industrial Applications

In addition to its biological applications, this compound is used in the development of dyes and pigments . Its unique chemical structure allows it to serve as a precursor for various industrial chemicals, contributing to advancements in materials science.

Data Table: Summary of Biological Activities

Mecanismo De Acción

The mechanism of action of 4-Aminomethyl-2(1H)-quinolinone involves its interaction with specific molecular targets, such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or activation of the target. The quinolinone core can also participate in π-π stacking interactions, further stabilizing the compound’s binding to its target.

Comparación Con Compuestos Similares

Similar Compounds

4-Aminomethyl-2-methoxyphenol: This compound has a similar aminomethyl group but features a methoxyphenol core instead of a quinolinone core.

4-Methoxyphenylaminomethyl-N,N-dimethylaniline: This compound also contains an aminomethyl group but has a different aromatic core structure.

Uniqueness

4-Aminomethyl-2(1H)-quinolinone is unique due to its quinolinone core, which imparts distinct electronic and steric properties. This uniqueness allows for specific interactions with biological targets that are not possible with other similar compounds, making it a valuable molecule in medicinal chemistry and drug development.

Actividad Biológica

4-Aminomethyl-2(1H)-quinolinone is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores the compound's biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : CHNO

- CAS Number : 132973-43-4

The presence of the quinolinone core structure indicates potential applications in medicinal chemistry, as quinolinones are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The aminomethyl group allows for the formation of hydrogen bonds and electrostatic interactions with active sites, which can lead to inhibition or activation of these targets. Additionally, the quinolinone core can participate in π-π stacking interactions, enhancing binding stability.

Anticancer Activity

Numerous studies have investigated the anticancer properties of this compound and its derivatives. The following key findings summarize its biological activity against various cancer cell lines:

In Vitro Studies

-

Cell Lines Tested :

- Breast cancer: MCF-7, MDA-MB-231

- Cervical cancer: HeLa, SiHa

- Ovarian cancer: A2780

- Hematologic malignancy: K562

- Antiproliferative Activity :

- Mechanisms Inducing Apoptosis :

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed insights into how modifications to the this compound scaffold can enhance its biological activity:

| Modification | Effect on Activity |

|---|---|

| Substitution on the quinoline ring | Increased antiproliferative potency |

| Variation in side chains | Altered binding affinity |

| Presence of electron-donating groups | Enhanced interaction with targets |

These findings suggest that careful design and modification of the compound can lead to improved therapeutic agents with selective anticancer properties .

Case Studies and Research Findings

Several case studies highlight the efficacy of this compound derivatives:

- Study on Hybrid Compounds :

- Evaluation Against Multiple Cancer Types :

Propiedades

IUPAC Name |

4-(aminomethyl)-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c11-6-7-5-10(13)12-9-4-2-1-3-8(7)9/h1-5H,6,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDXKAGOGKMCTBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=O)N2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20564356 | |

| Record name | 4-(Aminomethyl)quinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20564356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132973-43-4 | |

| Record name | 4-(Aminomethyl)-2(1H)-quinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132973-43-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Aminomethyl)quinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20564356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.